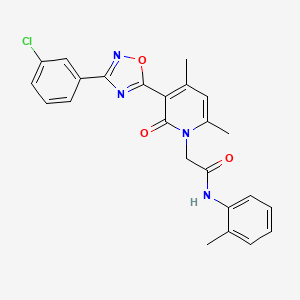

5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound featuring an oxygen and two nitrogen atoms in a five-membered ring. This particular derivative is characterized by the presence of a 3-phenyl-1H-pyrazol-4-yl group and a 4-(trifluoromethoxy)phenyl group attached to the oxadiazole ring. The compound is of interest due to its potential biological activities, which may include anti-inflammatory, antioxidant, and hypoglycemic effects, as well as its optical properties.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the cyclization of acid hydrazides with various aldehydes and acetophenones, as seen in the synthesis of 1,3,4-oxadiazole derivatives with anti-cancer and anti-diabetic properties . Another approach involves cyclocondensation reactions of ethyl carboxylates with aryl imidoximes . Although the specific synthesis of the compound is not detailed in the provided papers, these methods suggest potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be confirmed using spectroscopic techniques such as IR, (1)H NMR, and HRMS . X-ray diffraction analysis can also be employed to determine the spatial structure of these compounds . The presence of substituents on the oxadiazole ring, such as the phenyl and trifluoromethoxy groups, can significantly influence the molecular conformation and, consequently, the biological activity of the compound.

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions, including oxidation and rearrangement. For instance, 1,3,5-trisubstituted pyrazolines can be oxidized to their corresponding pyrazoles using oxidizing agents . Additionally, arylhydrazones of 5-amino-1,2,4-oxadiazole can rearrange into triazolylureas in dioxane/water, with the reaction pathway influenced by substituent effects . These reactions highlight the reactivity of the oxadiazole ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. The absorption and emission spectra of these compounds can vary depending on the groups attached to the oxadiazole ring, as demonstrated by their UV-vis absorption and fluorescence characteristics . Solvent polarity can also affect these properties . The trifluoromethoxy group in the compound of interest is likely to contribute to its unique physical and chemical properties due to its electron-withdrawing nature and potential to engage in hydrogen bonding.

Scientific Research Applications

Pharmacological Potential

Research has identified the compound's relevance in pharmacological studies, particularly in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, derivatives of 1,3,4-oxadiazole and pyrazole have been evaluated for their binding and inhibitory effects across several assays, demonstrating moderate to potent effects in tumor inhibition and anti-inflammatory potential. One study highlighted the computational and pharmacological evaluation of such derivatives, revealing significant interactions with targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating their broad therapeutic applications (Faheem, 2018).

Another aspect of research has focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives bearing different moieties, demonstrating significant cytotoxic activity against various cancer cell lines. These findings suggest the potential of such compounds as anticancer agents, with some derivatives showing promising IC50 values in specific cancer cell types (Puthiyapurayil et al., 2012).

Material Science Applications

In the realm of material science, particularly in the development of organic light-emitting diodes (OLEDs), derivatives of 1,3,4-oxadiazole have been synthesized and employed as electron-transporting and exciton-blocking materials. These derivatives exhibit high electron mobilities and are utilized in blue, green, and red phosphorescent OLEDs, contributing to reduced driving voltages and enhanced efficiency and stability of the devices. The structural properties of these molecules, including their electron mobility and triplet energy gap, have been correlated with their efficiency, demonstrating their utility in advancing OLED technology (Shih et al., 2015).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole' involves the reaction of 4-(trifluoromethoxy)benzohydrazide with 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of phosphorus oxychloride to form 5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-(trifluoromethoxy)benzohydrazide", "3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide", "Phosphorus oxychloride" ], "Reaction": [ "To a solution of 4-(trifluoromethoxy)benzohydrazide (1.0 g, 4.3 mmol) in dry dichloromethane (20 mL) was added 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide (1.2 g, 6.5 mmol) and triethylamine (1.0 mL, 7.2 mmol). The mixture was stirred at room temperature for 10 min.", "Phosphorus oxychloride (0.8 mL, 8.6 mmol) was added dropwise to the reaction mixture over a period of 30 min at 0°C. The reaction mixture was then stirred at room temperature for 2 h.", "The reaction mixture was poured into ice-cold water (50 mL) and the resulting solid was filtered and washed with water. The crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:4) as eluent to afford the desired product as a white solid (yield: 70%)." ] } | |

CAS RN |

2034236-39-8 |

Product Name |

5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole |

Molecular Formula |

C18H11F3N4O2 |

Molecular Weight |

372.307 |

IUPAC Name |

5-(5-phenyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C18H11F3N4O2/c19-18(20,21)26-13-8-6-12(7-9-13)16-23-17(27-25-16)14-10-22-24-15(14)11-4-2-1-3-5-11/h1-10H,(H,22,24) |

InChI Key |

NPQYMTZKUKGKTD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)

![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3012055.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)